molecular formula C27H27N3O2 B2571986 N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932307-93-2

N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No. B2571986
M. Wt: 425.532
InChI Key: YHOUVWHZRYJCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.532. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Inclusion Compounds

Research on amide-containing isoquinoline derivatives, closely related to N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide, highlights their structural aspects and properties when interacting with various acids. These compounds can form gels or crystalline solids depending on the type of acid used, with non-planar anions facilitating gel formation. Furthermore, they can form host–guest complexes with enhanced fluorescence emission, suggesting potential applications in fluorescence-based sensors and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Efficacy in Viral Infections

A novel anilidoquinoline derivative, structurally similar to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro. Its application in treating Japanese encephalitis showed a significant decrease in viral load and increased survival rates in infected mice, indicating potential therapeutic applications for viral infections (Ghosh et al., 2008).

Synthesis and Chemical Interactions

The synthesis and structural characterization of various acetamide derivatives related to the compound provide insights into their chemical behavior and interaction potential. These studies contribute to a deeper understanding of the compound's reactivity and possible applications in chemical synthesis, material science, and drug development (Hocker & Giesecke, 2003).

Antitumor Activity

Research into quinazolinone analogues, which share structural features with N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide, revealed significant antitumor activity across a broad spectrum of cancer cell lines. This suggests potential applications in cancer therapy, with specific compounds showing potency comparable or superior to existing treatments (Al-Suwaidan et al., 2016).

Antifungal Agents

A derivative within the same chemical family demonstrated fungicidal activity against Candida species and broad antifungal activity against various fungi, including molds and dermatophytes. This suggests potential applications in developing new antifungal agents, particularly for treating systemic fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-18-9-11-20(3)24(13-18)29-26(31)17-30-25-14-19(2)10-12-21(25)15-22(27(30)32)16-28-23-7-5-4-6-8-23/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOUVWHZRYJCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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